molecular formula C13H23N B14423204 1-Azabicyclo[4.4.4]tetradec-5-ene CAS No. 84509-55-7

1-Azabicyclo[4.4.4]tetradec-5-ene

Cat. No.: B14423204
CAS No.: 84509-55-7
M. Wt: 193.33 g/mol
InChI Key: GXYPTOSENXHNPT-UHFFFAOYSA-N
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Description

Structural Features and Bicyclic Framework Significance

Characterization of the Bridged [4.4.4] Bicyclic System

The designation "[4.4.4]" in the name of 1-Azabicyclo[4.4.4]tetradec-5-ene refers to the number of atoms in the three bridges connecting the two bridgehead atoms. masterorganicchemistry.com In this case, both bridgehead atoms are carbons, and they are linked by three bridges, each containing four carbon atoms. This arrangement results in a highly strained and rigid structure. The introduction of a new bridge to create two medium-sized rings is a significant strain-enhancing modification compared to their monocyclic counterparts. researchgate.net

Bicyclic compounds can be broadly categorized into fused, bridged, and spiro systems. libretexts.org Fused systems share a covalent bond and have two adjacent bridgehead carbons, while spiro compounds are joined at a single carbon atom. libretexts.orgyoutube.com Bridged systems, like the one under discussion, have their two bridgeheads separated by bridges containing at least one carbon. masterorganicchemistry.com The nomenclature for these systems is based on the length of their bridges and the total number of carbons in the bicyclic framework. masterorganicchemistry.com

The synthesis of the in,out-bicyclo[4.4.4]tetradecane has been reported, which provides insight into the generation of stable μ-hydrido-bridged carbocations. acs.org The strain within these medium-ring bicyclic compounds can be substantial. For instance, force-field calculations have shown that bicyclic systems are considerably more strained than their monocyclic relatives. researchgate.net

Importance of the Bridgehead Nitrogen Atom in Azabicyclic Architectures

The presence of a nitrogen atom at a bridgehead position in an azabicyclic compound introduces unique electronic and steric properties. In this compound, the nitrogen atom is part of one of the four-atom bridges and is not a bridgehead atom itself. However, the study of related azabicyclic systems with bridgehead nitrogen atoms provides valuable context.

The basicity of amines is influenced by the hybridization of the nitrogen's lone pair of electrons. stackexchange.com In strained bicyclic systems, geometric constraints can alter the hybridization from the ideal sp3, affecting the lone pair's availability and thus the amine's basicity. stackexchange.com For instance, in quinuclidine (B89598) (1-azabicyclo[2.2.2]octane), the nitrogen's lone pair is considered more "exposed" and available for bonding compared to acyclic amines where bond rotation can lead to steric hindrance. stackexchange.com

The introduction of a nitrogen atom at a bridgehead can also lead to interesting reactivity. For example, the synthesis of various bridged azabicyclic systems has been explored through radical rearrangements and other novel synthetic methods. rsc.orgvanderbilt.edu The study of bridgehead lactams, which are amides within a bridged bicyclic system, has also provided insights into the effects of geometric constraints on amide resonance and reactivity. nih.gov

Role of Medium-Sized Ring Systems in Conformational Studies

Medium-sized rings, generally defined as having 8 to 14 atoms, exhibit unique conformational behaviors that distinguish them from smaller or larger rings. princeton.edu They often adopt conformations that minimize transannular interactions, which are non-bonded interactions between atoms across the ring. princeton.eduslideshare.net The study of these conformations is crucial for understanding the reactivity and properties of molecules containing these rings.

Computational methods, such as molecular mechanics (MM2), have proven useful in predicting the conformations of medium-sized rings with reasonable accuracy. princeton.edu The conformational analysis of these rings is more complex than that of, for example, cyclohexane, and often requires computational approaches to reliably predict reactivity. princeton.edu For instance, the boat-chair-boat conformation is a preferred arrangement for cyclodecane (B1584694) to minimize transannular strain. slideshare.net

The presence of a double bond within a medium-sized ring, as in this compound, further influences its conformational preferences. The planarity of the π-system must be considered in conjunction with the minimization of transannular strain. princeton.edu

Historical Context and Early Investigations of Bridged Azabicyclic Compounds

The study of bridged bicyclic compounds has a rich history, with early pioneers like Bredt formulating rules about the stability of double bonds at bridgehead positions. nih.gov Initially, it was proposed that bicyclic bridged lactams with a nitrogen atom at the bridgehead would be "sterically impossible". nih.gov However, subsequent research has led to the synthesis and characterization of a wide variety of these compounds.

The development of synthetic methods for bridged azabicyclic systems has been an active area of research. rsc.orgescholarship.org Early investigations often focused on understanding the fundamental properties and reactivity of these strained molecules. For example, the synthesis of this compound was achieved through a ring cleavage route. rsc.orgsemanticscholar.org

The study of intramolecular interactions within these rigid frameworks has also been a key driver of research. The fixed spatial orientation of functional groups in bridged systems allows for the detailed investigation of through-space interactions, such as the alkene-amine interaction observed in this compound. rsc.orgresearchgate.net

Current Research Landscape and Academic Significance

The academic significance of this compound and related bridged azabicyclic compounds remains high. These molecules serve as important scaffolds in medicinal chemistry and as probes for fundamental chemical principles. mdpi.comgoogle.com

Current research continues to explore new synthetic routes to these complex architectures and to investigate their unique chemical and physical properties. vanderbilt.edumdpi.com For example, photoelectron spectroscopy of this compound has provided evidence for transannular alkene-amine interactions. rsc.orgresearchgate.net This compound also reacts rapidly with acids to form a tricyclic azoniacyclo[4.4.4.0]tetradecane ion, further highlighting the consequences of its unique structure. rsc.orgresearchgate.net

The development of catalytic asymmetric transformations of azabicyclic alkenes is another active area of research, with applications in the synthesis of enantiomerically pure compounds. acs.orgacs.org The unique three-dimensional structures of bridged azabicyclic compounds make them attractive targets for the development of new catalysts and ligands for asymmetric synthesis.

Below is a table summarizing some of the key properties of this compound.

PropertyValue
Molecular Formula C₁₃H₂₃N
Molecular Weight 193.3284 g/mol
CAS Registry Number 84509-55-7
Boiling Point 289.5°C at 760 mmHg
Density 0.94 g/cm³
Refractive Index 1.512

This data is compiled from publicly available chemical databases. nist.govletopharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84509-55-7

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

1-azabicyclo[4.4.4]tetradec-5-ene

InChI

InChI=1S/C13H23N/c1-4-10-14-11-5-2-8-13(7-1)9-3-6-12-14/h7H,1-6,8-12H2

InChI Key

GXYPTOSENXHNPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCCC(=CCCC2)C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Azabicyclo 4.4.4 Tetradec 5 Ene

Ring Expansion Reactions via Endocyclic Carbon-Nitrogen (C-N) Bond Cleavage

A prominent strategy for the synthesis of medium-sized nitrogen-containing heterocycles involves ring expansion reactions that proceed through the cleavage of an endocyclic carbon-nitrogen (C-N) bond within a smaller, pre-existing bi- or polycyclic system. researchgate.netnuph.edu.ua This approach is particularly effective for generating larger ring structures that are otherwise difficult to assemble. semanticscholar.org The core principle involves the activation of a C-N bond within a strained bicyclic amine, followed by its cleavage to expand one of the rings. researchgate.net Various methods have been developed to activate the C-N bond, making it susceptible to cleavage under specific reaction conditions. nuph.edu.ua

The Emde-Birch reaction is a powerful reductive cleavage method that has been successfully applied to the synthesis of bicyclic structures with medium-sized rings. semanticscholar.org This reaction typically involves the use of an alkali metal, most commonly sodium, in liquid ammonia (B1221849) with a proton source like an alcohol. semanticscholar.orgwikipedia.org The solvated electrons generated from the dissolution of sodium in liquid ammonia act as a potent reducing agent, capable of cleaving activated C-N bonds. wikipedia.org

In the context of 1-Azabicyclo[4.4.4]tetradec-5-ene, this methodology has been demonstrated as a key step in its formation. The specific synthesis involved cleaving the endocyclic C-N bond in a precursor molecule, designated as compound 35 in the literature, using sodium in liquid ammonia in the presence of tert-butanol (B103910). semanticscholar.org This application of the Emde-Birch reaction afforded the target compound, this compound (36 ), in a 58% yield. semanticscholar.org

PrecursorReaction ConditionsProductYield
Compound 35 Na / liq. NH₃, t-BuOHThis compound (36 )58%

A common and effective method for activating the endocyclic C-N bond for cleavage is through the quaternization of the bridgehead nitrogen atom. researchgate.netsemanticscholar.org The resulting quaternary ammonium (B1175870) salts are significantly more prone to nucleophilic attack and reductive cleavage compared to their parent tertiary amines. researchgate.netnih.govrsc.org These salts serve as versatile precursors in ring expansion reactions. researchgate.netnih.gov

The cleavage of these bicyclic ammonium salts can be induced through several methods, including thermal decomposition or the action of strong bases. researchgate.netsemanticscholar.org Reductive conditions, employing reagents such as lithium aluminum hydride or lithium in liquid ammonia, are also highly effective for cleaving the C-N bond in these activated systems. researchgate.netsemanticscholar.org The increased reactivity of the C-N bond in quaternary ammonium salts makes them ideal starting materials for synthesizing medium-sized rings from smaller bicyclic frameworks like indolizidine and quinolizidine derivatives. semanticscholar.org

Beyond direct reduction of quaternary salts, C-N bond fission can be achieved through a sequential activation strategy involving an electrophile and a nucleophile. semanticscholar.org In this approach, the nitrogen atom of the bicyclic amine first reacts with an electrophile. nih.gov This initial step activates the system, making one of the adjacent carbon atoms more susceptible to attack by a nucleophile. semanticscholar.orgmasterorganicchemistry.com

An electrophile is a chemical species that is "electron-loving" and accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.combyjus.com Common electrophiles used for this purpose include alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl chlorides, anhydrides). semanticscholar.org Following activation, a nucleophile—a reactant that provides an electron pair to form a new bond—attacks an electrophilic carbon atom, leading to the cleavage of the targeted C-N bond. masterorganicchemistry.comuky.edu This sequential process allows for the introduction of new functional groups, offering a pathway to functionalized medium-sized rings that can serve as building blocks for more complex molecules. semanticscholar.org

ClassExample ReagentsRole in C-N Cleavage
Electrophiles Alkyl Halides (RX), Acyl Chlorides (RCOCl), Cyanogen Bromide (BrCN)Activate the nitrogen atom, increasing the electrophilicity of adjacent carbons.
Nucleophiles Grignard Reagents (RMgX), Hydride Reagents (LiAlH₄), Organolithium Reagents (RLi)Attack the activated carbon atom, leading to the fission of the C-N bond.

The success of synthetic strategies involving ring cleavage often hinges on the ability to control the regioselectivity and stereochemistry of the bond-breaking process. Regioselectivity refers to the preferential cleavage of one specific C-N bond over other similar bonds, while stereocontrol dictates the three-dimensional arrangement of the resulting product. In the synthesis of complex azabicyclic architectures, achieving high levels of both is crucial. nih.gov

Factors influencing regioselectivity include steric hindrance, where the less hindered C-N bond may be preferentially cleaved, and stereoelectronic effects, which relate to the optimal orbital alignment required for the reaction to proceed. bohrium.com For instance, in the reductive cleavage of aziridinium (B1262131) rings, a related system, the regioselectivity of the C-N bond cleavage is a key step that determines the final product architecture. nih.gov The choice of reducing agent and the nature of substituents on the bicyclic framework can significantly influence which bond is broken. figshare.com Similarly, stereocontrol is often governed by the direction of nucleophilic attack; in Sₙ2-type reactions, this typically occurs via "backside attack," leading to an inversion of the stereochemical configuration at the carbon center. uky.edu

Development of Targeted Synthetic Routes to this compound

The synthesis of this compound has been specifically achieved through a route centered on ring cleavage. rsc.org This targeted approach leverages the principles of C-N bond fission within a carefully chosen bicyclic precursor to construct the unique [4.4.4] framework. semanticscholar.org The successful synthesis, which provided the target molecule in a 58% yield via an Emde-Birch reaction, highlights the efficacy of ring expansion strategies for accessing complex bridged systems. semanticscholar.org

The construction of azabicyclic scaffolds is a central theme in organic synthesis due to their prevalence in natural products and pharmaceuticals. nih.gov A variety of multi-step methods have been developed to access these structures. researchgate.netnih.govsyrris.jp These synthetic routes often require a sequence of carefully planned reactions to build the cyclic framework and install desired functionality.

Common strategies for constructing azabicyclic systems include:

Ring-Closing Metathesis (RCM): This powerful reaction uses transition metal catalysts to form cyclic olefins from acyclic diene precursors and is widely used for creating larger azabicyclic rings. nih.gov

Intramolecular Cycloadditions: Reactions such as intramolecular Diels-Alder or [5+2] cycloadditions can efficiently generate multiple rings and stereocenters in a single step.

Tandem Reactions: One-pot sequences, such as tandem Mannich reactions, can rapidly assemble complex scaffolds like 3-azabicyclo[3.3.1]nonane from simple starting materials. rsc.org

Intramolecular C-H Amination: This modern approach involves the direct formation of a C-N bond by activating a remote C-H bond within the same molecule, offering an efficient route to bridged bicyclic amines. escholarship.org

These multi-step sequences provide a versatile toolbox for synthetic chemists to construct a wide array of azabicyclic scaffolds, including the precursors necessary for ring-expansion routes to compounds like this compound.

Key Cyclization Reactions in Medium-Sized Ring Formation

The synthesis of medium-sized rings, such as those present in the this compound framework, presents significant synthetic challenges due to unfavorable entropic and enthalpic factors. Overcoming these hurdles requires sophisticated cyclization strategies.

One prominent method for the formation of medium-sized rings in bicyclic systems is transannular cyclization . This approach involves the formation of a bond across a medium-sized ring, often facilitated by the proximity of reactive groups in a macrocyclic precursor. For instance, electrophilic transannular cyclizations of 8-, 9-, and 10-membered unsaturated macrocycles have been successfully employed to generate various fused bicyclic amino acids nih.gov. The conformational preferences of the macrocyclic lactam starting materials play a crucial role in the diastereoselective outcome of these reactions nih.gov. Studies on transannulation reactions across a nine-membered ring have demonstrated the synthesis of diverse natural product-like structures, where the reaction pathway is dictated by the conformation of the nine-membered ring and the distance between the reacting centers rsc.org.

Another powerful technique is ring-closing metathesis (RCM) , which has become a cornerstone for the synthesis of a variety of cyclic structures, including medium-sized and macrocyclic ring systems acs.org. The tandem dienyne metathesis reaction, for example, allows for the construction of highly functionalized carbobicyclic systems containing seven- and eight-membered rings from carbohydrates acs.org.

Ring expansion reactions offer an alternative and effective strategy to access medium-sized rings, thereby avoiding the kinetic challenges associated with direct cyclization nih.gov. These methods are pivotal in biosynthetic pathways and have inspired biomimetic, diversity-oriented syntheses of benzannulated medium rings mdpi.com. A notable example is the synthesis of this compound itself, which was achieved through a ring cleavage route rsc.orgsemanticscholar.org. This specific transformation involves the cleavage of an endocyclic C-N bond in a precursor molecule (35) using sodium in liquid ammonia with tert-butanol, yielding the target compound in 58% semanticscholar.orgresearchgate.net.

StrategyDescriptionApplication ExampleReference
Transannular CyclizationBond formation across a medium-sized ring.Synthesis of fused bicyclic amino acids from macrocyclic dipeptide lactams. nih.gov
Ring-Closing MetathesisFormation of cyclic structures via olefin metathesis.Tandem dienyne metathesis to form polyoxygenated bicyclic systems. acs.org
Ring Expansion/CleavageFormation of a larger ring from a smaller one or by cleaving a bond in a fused system.Synthesis of this compound via C-N bond cleavage. rsc.orgsemanticscholar.orgresearchgate.net

Advanced Catalytic Approaches in Azabicyclic Compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of complex azabicyclic structures has significantly benefited from the development of advanced catalytic systems.

Rhodium-Catalyzed Cyclohydrocarbonylation in Analogous Systems

Rhodium-catalyzed cyclohydrocarbonylation has emerged as a powerful tool for the construction of azabicyclic frameworks. This reaction involves the intramolecular addition of a C-H bond and a carbonyl group across an unsaturated bond, typically an alkene or alkyne, leading to the formation of a cyclic ketone. In the context of azabicyclic synthesis, this methodology has been successfully applied to the synthesis of enantiopure homokainoids nih.gov. The key step involves the rhodium-catalyzed cyclohydrocarbonylation of a homoallylic amine intermediate to construct a functionalized piperidine moiety within the bicyclic structure nih.gov.

Furthermore, rhodium(III)-catalyzed three-component reactions have been developed for the 1,2-carboamidation of bridged bicyclic alkenes, providing a modular route to syn-1,2-disubstituted bridged bicyclic compounds nih.gov. This highlights the versatility of rhodium catalysis in the functionalization of bicyclic systems. Intramolecular reductive aldol-type cyclizations catalyzed by rhodium complexes have also been described for the diastereoselective synthesis of β-hydroxylactones, which can be valuable intermediates for more complex molecules beilstein-journals.org.

Catalytic SystemReaction TypeApplicationKey Feature
Rhodium CatalystCyclohydrocarbonylationSynthesis of enantiopure homokainoids.Construction of functionalized piperidine moieties.
Rhodium(III) Catalyst1,2-CarboamidationElaboration of bridged bicyclic frameworks.Modular, three-component reaction.
[RhCl(cod)]2Intramolecular Reductive Aldol-type CyclizationDiastereoselective synthesis of β-hydroxylactones.High diastereoselectivity.

Exploration of Organocatalytic Methods for Azabicyclic Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis, offering mild and environmentally friendly alternatives to metal-based catalysts. While specific applications to the this compound system are not extensively documented, the exploration of organocatalytic methods for the formation of other azabicyclic structures demonstrates significant potential.

An asymmetric organocatalytic approach has been developed for the synthesis of azabicyclo[2.1.1]hexanes, which are considered bioisosteres of pyrrolidine nih.gov. This method utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, affording chiral products with high enantioselectivity nih.govfigshare.com.

Furthermore, base-promoted intramolecular additions of vinyl cyclopropanecarboxamides have been employed to access conformationally restricted aza[3.1.0]bicycles mdpi.com. These organocatalytic processes showcase the ability to construct complex, strained bicyclic systems with high degrees of stereocontrol. The development of such methodologies opens new avenues for the enantioselective synthesis of a wide range of azabicyclic ring systems, including those with medium-sized rings nih.govnih.gov.

Organocatalyst TypeReaction TypeTarget AzabicycleKey Advantage
Chiral Brønsted Acid (IDPi)Formal CycloadditionAzabicyclo[2.1.1]hexanesHigh enantioselectivity for sp3-rich scaffolds.
Base (e.g., tBuOK)Intramolecular AdditionAza[3.1.0]bicyclesAccess to conformationally restricted systems.

Spectroscopic Characterization and Electronic Structure Elucidation of 1 Azabicyclo 4.4.4 Tetradec 5 Ene

Photoelectron Spectroscopy (PES) Investigations

Photoelectron spectroscopy has been a pivotal technique in revealing the intricate electronic properties of 1-Azabicyclo[4.4.4]tetradec-5-ene, particularly the through-space interaction between the nitrogen lone pair and the carbon-carbon double bond.

Evidence of Transannular Alkene-Amine Interactions from Photoelectron Spectra

The photoelectron spectrum of this compound provides compelling evidence for a significant transannular interaction between the alkene and amine functionalities. rsc.orgrsc.org This interaction leads to a noticeable splitting of the ionization energies associated with the nitrogen lone pair and the π-orbital of the double bond. researchgate.net The spectrum displays two low-energy ionization bands at 6.8 eV and 7.3 eV (vertical). nist.gov The lower ionization potential corresponds to the symmetric combination of the nitrogen lone pair and the alkene π-orbital, while the higher ionization potential is attributed to the antisymmetric combination. This splitting is a direct consequence of the through-space orbital interaction, which stabilizes the symmetric combination and destabilizes the antisymmetric one. rsc.org

Analysis of Orbital Correlation Diagrams in Azabicyclic Systems

Orbital correlation diagrams are theoretical tools used to understand the interactions between orbitals in a molecule and predict the outcomes of chemical reactions. fiveable.mestackexchange.comlibretexts.org For this compound, an orbital correlation diagram can be constructed to visualize the interaction between the nitrogen lone pair (n) orbital and the alkene π orbital. scribd.com This diagram would show how the energies of these orbitals are altered due to their spatial proximity. The analysis helps in qualitatively understanding the stabilization of the n - π symmetric combination and the destabilization of the n + π antisymmetric combination. libretexts.org This approach provides a theoretical framework for interpreting the experimentally observed photoelectron spectrum. kyushu-u.ac.jp

Interpretation of Ionization Potentials for Electronic Orbital Stabilization and Destabilization

The ionization potentials obtained from the photoelectron spectrum offer quantitative insight into the electronic structure of this compound. The first ionization energy, measured at 6.8 eV, is significantly lower than that of comparable saturated bicyclic amines, indicating a destabilization of the highest occupied molecular orbital (HOMO). nist.govresearchgate.net Conversely, the ionization energy of the alkene π-bond is effectively increased. This shift in ionization potentials is a direct measure of the transannular interaction. The extent of this interaction can be estimated from the difference between the two lowest ionization potentials. rsc.org

Ionization MethodIonization Energy (eV)Description
Photoelectron Spectroscopy6.8First Ionization Potential
Photoelectron Spectroscopy7.3Vertical Ionization Potential
Data sourced from the NIST WebBook nist.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Assignments

While detailed NMR data for this compound is not extensively published in the readily available literature, general principles of NMR spectroscopy are crucial for its structural elucidation. mdpi.com ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of the atoms within the bicyclic framework. The chemical shifts and coupling constants of the protons and carbons would provide information about the local electronic environment and the dihedral angles between adjacent protons, respectively. Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals, confirming the [4.4.4] bicyclic system and the position of the double bond. mdpi.com The ¹³C NMR shifts are reported to be quite normal, suggesting no unusual strain effects on the carbon framework. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and investigating the fragmentation pathways of a molecule. msu.edu For this compound (C₁₃H₂₃N), the molecular weight is 193.33 g/mol . nist.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would be characteristic of a bicyclic amine containing a double bond. Common fragmentation pathways for similar azabicyclic compounds involve the loss of small neutral molecules like ethene or propene, as well as cleavage of the C-C bonds adjacent to the nitrogen atom. aip.org The specific fragmentation pattern would provide valuable information for confirming the structure and identifying the compound. govinfo.gov

Infrared (IR) and Raman Spectroscopic Analysis in Elucidating Molecular Vibrations

Key expected vibrational modes include:

C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.

C=C stretching vibration: A band in the region of 1640-1680 cm⁻¹ would confirm the presence of the alkene double bond. The intensity of this band in the Raman spectrum is expected to be strong, while it may be weaker in the IR spectrum. semi.ac.cn

C-N stretching vibration: This would appear in the 1000-1250 cm⁻¹ region.

CH₂ bending and wagging vibrations: These would be present in the fingerprint region (below 1500 cm⁻¹). mdpi.com

The specific frequencies and intensities of these bands provide a unique fingerprint for the molecule and can be used to confirm its identity and purity. mdpi.com

Theoretical and Computational Chemistry Studies of 1 Azabicyclo 4.4.4 Tetradec 5 Ene

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. They are broadly categorized into ab initio, density functional theory, and semiempirical methods, each offering a different balance between computational cost and accuracy.

Ab initio molecular orbital calculations, which are derived directly from theoretical principles without the inclusion of experimental parameters, serve as a high-level approach for studying molecular systems. researchgate.net For 1-Azabicyclo[4.4.4]tetradec-5-ene, these methods have been employed to refine its geometry and understand its energetic profile.

An STO-3G ab initio calculation was performed on the geometry of this compound that had been previously determined by MM2 calculations. rsc.org This approach uses a minimal basis set to solve the Hartree-Fock equations, providing a foundational understanding of the molecule's electronic structure. researchgate.net Such calculations are crucial for locating energy minima on the potential energy surface, which correspond to stable molecular geometries. researchgate.net The photoelectron spectrum of this compound reveals two key ionization energies, which have been determined experimentally. nist.gov These values provide a benchmark for theoretical methods.

Ionization Energy of this compound

Ionization Energy (eV)MethodComment
6.8Photoelectron Spectroscopy (PE)Adiabatic
7.3Photoelectron Spectroscopy (PE)Vertical
Data sourced from NIST Chemistry WebBook. nist.gov

The significant transannular interaction between the amine and alkene functionalities is a key feature influencing the molecule's reactivity, particularly its rapid reaction with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion. rsc.orgresearchgate.net Ab initio calculations help to quantify the electronic factors governing this intramolecular cyclization.

Density Functional Theory (DFT) has become a widely used method in computational chemistry, offering a favorable balance of accuracy and computational efficiency, particularly for medium to large-sized molecules. chemrxiv.orgrsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.

While specific DFT studies focusing exclusively on this compound are not extensively documented, the application of DFT to similar systems is well-established. ethz.chresearchgate.net DFT methods, such as B3LYP, are routinely used for conformational analysis by calculating the relative energies of different conformers (e.g., chair, boat, skew-boat) to identify the most stable structures. chemrxiv.orgethz.ch For flexible molecules, DFT can map the potential energy surface associated with bond rotations, revealing low-energy conformers and the barriers between them. ethz.ch

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. By calculating nuclear magnetic shielding constants, it is possible to predict ¹H and ¹³C NMR chemical shifts. researchgate.net This predictive capability is invaluable for structural elucidation, as the correlation between calculated and experimental chemical shifts can validate a proposed structure or identify the predominant conformer in solution. chemrxiv.orgresearchgate.net

Semiempirical quantum mechanical methods offer a computationally less demanding alternative to ab initio and DFT approaches, making them suitable for very large molecular systems. nih.gov These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the neglect of certain electron-electron repulsion integrals, and use parameters derived from experimental data to compensate for these simplifications. nih.govwikipedia.org

Common semiempirical methods include AM1, PM3, and MNDO. wikipedia.org They are parameterized to reproduce experimental data like heats of formation and dipole moments. nih.gov For azabicyclic amines and related nitrogen-containing compounds, semiempirical methods have been used to estimate properties such as pKa values and proton affinities. researchgate.netgrafiati.com While the accuracy can be variable and depends on the specific method and the class of molecules being studied, these approaches are highly efficient. researchgate.netgrafiati.com For a molecule the size of this compound, semiempirical methods can be effectively used for initial conformational searches and for modeling its behavior in larger systems or over longer simulation times, where higher-level methods would be computationally prohibitive. nih.gov

Molecular Mechanics (MM) Force Field Development and Parameterization for Azabicyclic Amines

Molecular mechanics (MM) is a computational method that bypasses quantum mechanics entirely, instead modeling a molecule as a collection of atoms connected by springs. The energy of the system is calculated using a classical potential energy function, or force field, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. scribd.com

The MM2 and MM3 force fields are among the most widely used for studying the structures and energies of organic molecules. scribd.comcapes.gov.br The parameterization of these force fields for amines was a critical development, enabling the accurate modeling of this important class of compounds. scribd.com The parameters are typically derived by fitting to experimental data (such as geometries and conformational energies) and, in some cases, to results from high-level quantum mechanical calculations. scribd.com

For this compound, MM2 calculations have been specifically applied to determine its geometry. rsc.org These calculations are instrumental in conformational analysis, helping to predict the most stable three-dimensional arrangement of the atoms. scribd.com The MM3 force field generally represents an improvement over MM2, incorporating more sophisticated potential functions and refined parameters, which can lead to more accurate calculations of properties like heats of formation and vibrational frequencies. capes.gov.br

A key application of molecular mechanics is the exploration of a molecule's conformational landscape to identify stable conformers and calculate their relative strain energies. scribd.com The strain energy represents the excess energy of a particular conformation compared to an idealized, strain-free reference structure.

Computational studies have shown that certain bridgehead alkenes, such as those in bicyclic medium-ring systems, can be less strained than their corresponding saturated parent alkanes. rsc.org Calculations indicate that this compound falls into this category of "hyperstable" alkenes. rsc.org MM2 calculations help to quantify this, providing insights into how the rigid bicyclic framework accommodates the geometric constraints of the double bond. rsc.org By modeling the various possible conformations, these methods can predict the relative stabilities and the energy barriers to conformational changes, providing a detailed picture of the molecule's dynamic behavior. scribd.com

Summary of Computational Methods and Applications

Method TypeSpecific MethodPrimary Application for this compound & Related Amines
Ab InitioHartree-Fock (e.g., STO-3G)Geometrical optimization and analysis of electronic structure and energetics. rsc.org
Density Functional Theory (DFT)B3LYP, etc.Conformational analysis and prediction of spectroscopic properties (NMR). ethz.chresearchgate.net
SemiempiricalAM1, PM3, MNDOEfficient modeling of large systems, initial conformational searches, and property estimation (e.g., pKa). nih.govresearchgate.net
Molecular Mechanics (MM)MM2, MM3Conformational analysis and calculation of strain energy. rsc.orgscribd.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations have been instrumental in understanding the reactivity of this compound and related azabicyclic systems. These studies provide insights into reaction pathways, transition states, and the energetics of chemical transformations.

The synthesis of azabicyclic frameworks, including derivatives of this compound, often involves complex multi-step reactions. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surfaces of these reactions. This allows for the identification of transition state structures, which are critical for understanding reaction kinetics and selectivity.

For instance, in the synthesis of related bicyclic structures with a bridgehead nitrogen, transition state analysis has been used to investigate metal-catalyzed cyclization reactions. researchgate.net These computational models help in elucidating the role of the catalyst and the stereochemical outcome of the reaction. While specific transition state analyses for this compound are not extensively documented in readily available literature, the principles from studies on similar azabicyclic systems are applicable. acs.orgacs.org For example, the ring-opening reactions of N-protected azabicyclic alkenes have been studied computationally, revealing the Gibbs free energies of diastereomeric intermediates and their associated transition states. acs.orgacs.org

One notable reaction of this compound is its rapid and irreversible formation of a propellane structure upon treatment with acid. researchgate.net This occurs through a retro-Hoffmann elimination pathway initiated by carbon protonation. researchgate.net Computational mapping of this reaction pathway would reveal the low energetic barrier for this transformation, driven by the release of ring strain and the formation of a stable tricyclic system.

Proton transfer is a fundamental process in the chemistry of amines, and azabicyclic systems exhibit unique behaviors due to their constrained geometries. The basicity of the nitrogen atom in these systems is significantly influenced by strain and transannular interactions. researchgate.net Computational studies on proton affinities provide quantitative measures of basicity in the gas phase.

In the case of this compound, the interaction between the nitrogen lone pair and the π-system of the double bond influences its proton affinity. rsc.orgscribd.com Upon protonation, the molecule undergoes a significant conformational change. researchgate.net The study of proton transfer in related saturated and unsaturated azabicyclic compounds shows that factors like the orientation of the nitrogen lone pair (inward or outward) and the resulting strain upon protonation are major determinants of basicity. researchgate.netresearchgate.net

The table below presents a comparison of gas-phase proton affinities for several bicyclic amines, illustrating the impact of structure on basicity. researchgate.net

CompoundProton Affinity (kJ/mol)
Triethylamine (Et₃N)979
Tri-n-propylamine (n-Pr₃N)988
Tri-n-butylamine (n-Bu₃N)994
Quinuclidine (B89598)977
1-Azabicyclo[3.3.3]undecane (Manxine)977
1,6-Diazabicyclo[4.4.4]tetradecane955
1-Azabicyclo[4.4.4]tetradecane (Hiddenamine)908
1,4-Diazabicyclo[2.2.2]octane (DABCO)966
Data sourced from reference researchgate.net.

These data highlight how the structural constraints in bicyclic systems affect their ability to accept a proton compared to simpler acyclic amines.

Electron Density and Bonding Analysis

The electronic structure of this compound is characterized by interesting bonding features, primarily the interaction between the nitrogen atom and the double bond across the ring system.

Transannular interactions, which are through-space or through-bond interactions between non-adjacent atoms in a ring, are a key feature of medium-ring bicyclic compounds. 182.160.97 In this compound, there is clear evidence of a transannular interaction between the amine and alkene functionalities. rsc.orgrsc.org This interaction has been investigated using photoelectron spectroscopy, which measures the ionization energies of molecular orbitals. rsc.orgscribd.comnist.gov

The photoelectron spectrum of this compound shows a significant stabilization of the nitrogen lone pair (nN) orbital and a destabilization of the alkene π-orbital. scribd.com This is a direct consequence of their through-space interaction. An orbital correlation diagram can be used to visualize this interaction by comparing the orbital energies of this compound with related saturated and unsaturated bicyclic systems. scribd.com

The following table summarizes the key ionization energies for this compound as determined by photoelectron spectroscopy. nist.gov

Ionization Energy (eV)MethodComment
6.8PEAdiabatic
7.3PEVertical
Data sourced from reference nist.gov.

This transannular interaction not only affects the electronic properties but also the chemical reactivity, as seen in the rapid acid-catalyzed cyclization to form a 1-azoniatricyclo[4.4.4.0]tetradecane ion. rsc.org

The Atom-Bond Electronegativity Equalization Model (ABEEM) is a computational method used to calculate the charge distribution in large molecules. rsc.orgresearchgate.net This model is based on the principle of electronegativity equalization, which states that when atoms combine to form a molecule, their electronegativities become equal. muni.cz The ABEEM extends this concept by partitioning the molecular electron density into atomic and bond regions. researchgate.net

While specific ABEEM studies on this compound are not prominently featured in the literature, this method is well-suited for analyzing the charge distribution in such complex molecules. researchgate.net The application of ABEEM would allow for a detailed quantitative analysis of how the transannular interaction in this compound affects the partial atomic charges on the nitrogen, the double-bonded carbons, and other atoms in the molecule. This information is valuable for understanding and predicting the molecule's reactivity, particularly its nucleophilic and electrophilic sites. researchgate.net The method has been successfully applied to a wide range of organic molecules, including those containing nitrogen, to predict properties like charge distribution, molecular energy, and local softness. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Azabicyclo 4.4.4 Tetradec 5 Ene

Transannular Reactivity Pathways

Transannular reactions, which involve the formation of a covalent bond across a ring, are a prominent feature of the chemistry of 1-Azabicyclo[4.4.4]tetradec-5-ene. This reactivity is largely dictated by the spatial proximity of the nitrogen lone pair and the double bond.

Rapid Protonation Reactions and Formation of Aza-Tricyclic Ions

Evidence of a significant transannular interaction between the amine and the alkene functionalities in this compound is observed in its photoelectron spectrum. rsc.org This inherent interaction facilitates a rapid reaction with acids, leading to the formation of the 1-azoniatricyclo[4.4.4.0]tetradecane ion. rsc.orgresearchgate.netrsc.orgmolaid.com This process involves the protonation of the nitrogen atom, followed by an intramolecular cyclization where the electron-rich double bond attacks the electron-deficient nitrogen, resulting in the formation of a new carbon-nitrogen bond and a tricyclic ammonium (B1175870) ion.

Intrabridgehead Chemistry and Internal Molecular Interactions

The close proximity of the bridgehead nitrogen and the carbon-carbon double bond in this compound leads to significant through-space and through-bond interactions. These internal molecular interactions influence the molecule's conformation and reactivity. Studies on related bicyclic systems have shown that such interactions can affect the electronic properties and the strain energy of the molecule. scribd.com In the case of this compound, the interaction between the nitrogen's lone pair and the π-system of the double bond has been computationally and spectroscopically investigated, revealing a destabilization of the nitrogen lone pair orbital and a stabilization of the π-orbital. scribd.com

Carbon-Nitrogen Bond Cleavage Mechanisms and Ring-Opening Transformations

The strained ring system of this compound and its derivatives makes them susceptible to ring-opening reactions through the cleavage of carbon-nitrogen bonds. These transformations can be initiated under various conditions, leading to the formation of larger, monocyclic structures.

Reductive Cleavage Conditions (e.g., Sodium in Liquid Ammonia)

A notable method for achieving C-N bond cleavage in the bicyclic system of this compound involves the use of sodium in liquid ammonia (B1221849). semanticscholar.orgresearchgate.net This method, often referred to as a Birch-type reduction, can lead to the reductive cleavage of an endocyclic C-N bond. semanticscholar.orgresearchgate.net For instance, the treatment of a related quaternary ammonium salt with sodium in liquid ammonia in the presence of tert-butanol (B103910) resulted in the formation of this compound in a 58% yield through the cleavage of a C-N bond in the precursor. semanticscholar.orgresearchgate.net This approach highlights a synthetic strategy for accessing this specific bicyclic alkene from a more complex polycyclic precursor. semanticscholar.orgresearchgate.net The use of sodium in liquid ammonia is a well-established method for the cleavage of various bonds, including C-N bonds in specific contexts like N-proline peptides. rsc.orgnih.gov

Nucleophile-Induced C-N Bond Fission

The cleavage of carbon-nitrogen bonds in systems related to this compound can also be induced by nucleophiles. semanticscholar.orgresearchgate.netnuph.edu.ua In many cases, the nitrogen atom is first quaternized to increase its leaving group ability, making the adjacent carbon atoms more susceptible to nucleophilic attack. semanticscholar.orgresearchgate.net This strategy is a common approach for the ring expansion of bicyclic systems containing a nitrogen atom. semanticscholar.orgresearchgate.net While specific examples detailing nucleophile-induced C-N bond fission for this compound itself are not prevalent in the provided search results, the general principle is a key aspect of the chemistry of related azabicyclic compounds. semanticscholar.orgresearchgate.netnih.gov

Nucleophilic and Electrophilic Reaction Pathways at the Alkene and Amine Centers

The chemical reactivity of this compound is dominated by the interplay between its two key functional groups: the tertiary amine and the carbon-carbon double bond. The spatial proximity of these groups within the bicyclic cage structure leads to significant transannular interactions.

The tertiary amine center possesses a lone pair of electrons, making it a nucleophilic and basic site. The alkene, while typically nucleophilic itself, can become electrophilic when influenced by the proximate amine or external electrophiles. Photoelectron spectroscopy studies of this compound have provided evidence of a significant through-space interaction between the nitrogen's lone pair and the alkene's π-system. rsc.org

A prominent example of this inherent reactivity is the reaction of this compound with acids. rsc.org In this reaction, the alkene π-bond acts as an internal nucleophile, attacking the protonated amine. This process is effectively an intramolecular electrophilic addition/nucleophilic attack, leading to the formation of the rigid, polycyclic 1-azoniatricyclo[4.4.4.0]tetradecane ion. rsc.orgmolaid.com This rapid cyclization highlights the amine's ability to act as a nucleophile and the alkene's ability to be attacked by an electrophile, facilitated by the molecule's unique conformation.

General electrophilic addition to the alkene is also a potential reaction pathway. An external electrophile (E⁺) would attack the double bond to form a carbocation intermediate. This intermediate would then be rapidly trapped by the intramolecular tertiary amine nucleophile, leading to a cyclized product, similar to the protonation-induced cyclization.

The amine center can also act as a nucleophile in reactions with external electrophiles, such as alkyl halides, leading to quaternization of the nitrogen atom.

Advanced Applications and Future Research Directions

Role in Synthetic Organic Chemistry as a Key Intermediate for Complex Molecule Construction

1-Azabicyclo[4.4.4]tetradec-5-ene serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its synthesis has been achieved through a ring cleavage strategy, which highlights its accessibility for further chemical transformations. rsc.orgrsc.org The presence of both a nucleophilic nitrogen atom and a reactive double bond within the same molecule allows for a variety of synthetic manipulations.

One of the notable reactions of this compound is its rapid reaction with acids. This reaction leads to the formation of the 1-azoniatricyclo[4.4.4.0]tetradecane ion, a propellane structure, through a retro-Hoffmann elimination type of reaction where protonation occurs on a carbon atom. rsc.orgresearchgate.net This reactivity demonstrates its potential as a precursor for the construction of strained, three-dimensional molecules. The ability to form such intricate structures is of high interest in the synthesis of novel organic compounds with unique physical and biological properties.

Furthermore, the general class of azabicyclic compounds is crucial in the synthesis of various heterocyclic amines and natural product analogs. nuph.edu.ua While specific examples of complex molecules synthesized directly from this compound are not extensively documented in the provided search results, its structural motifs are found in more complex systems, suggesting its potential as a building block. For instance, related azabicyclic scaffolds are key components in the synthesis of compounds with therapeutic potential, such as HIV-1 entry inhibitors. mdpi.comnih.gov

Exploration in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of this compound. wikipedia.org The unique shape and electronic properties of this molecule make it a candidate for host-guest chemistry, where it can act as either a host or a guest.

Molecular recognition is the selective binding of a guest molecule to a complementary host molecule. nih.gov The cavity-like structure and the presence of a nitrogen atom capable of hydrogen bonding in derivatives of this compound suggest its potential to selectively bind specific guest molecules. The transannular interaction between the amine and the alkene, as evidenced by its photoelectron spectrum, points to a defined conformational preference that could be exploited for selective recognition. rsc.org While direct studies on this compound as a host are not detailed in the search results, the principles of host-guest chemistry suggest that its derivatives could be designed to recognize specific guests through a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgrsc.org

Inclusion complexes are formed when a guest molecule is encapsulated within a host molecule. wikipedia.org The formation of such complexes with this compound or its derivatives could be envisaged, where the bicyclic framework provides a cavity for a suitable guest. The characterization of such complexes would typically involve techniques like NMR spectroscopy, X-ray crystallography, and UV-vis spectroscopy to elucidate the binding geometry and stoichiometry. rsc.org The formation of inclusion complexes can alter the physical and chemical properties of the guest molecule, which has applications in areas such as drug delivery and materials science. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures. rsc.org The rigid structure of this compound, combined with the potential for introducing specific interacting functional groups, makes it a candidate for the design of self-assembling systems. For example, by modifying the scaffold with groups capable of hydrogen bonding or π-π stacking, it could be programmed to form well-defined supramolecular architectures such as dimers, oligomers, or even extended networks. rsc.org The resulting architectures could have applications in areas like materials science and nanotechnology.

Potential in Organocatalysis and Metal-Free Catalysis as a Structured Amine Base

The nitrogen atom in this compound is part of a bicyclic system, which imparts specific steric and electronic properties. Its saturated analogue, 1-azabicyclo[4.4.4]tetradecane, is known to be an extremely weak base. researchgate.net This low basicity is attributed to the strain associated with protonation. The unsaturated nature of this compound and the transannular interaction between the nitrogen and the double bond will influence its basicity and nucleophilicity. rsc.org

While this compound itself is not extensively cited as an organocatalyst in the provided results, related structured amine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are widely used as highly effective catalysts in a variety of organic reactions, including Michael additions, Henry reactions, and polymerizations. researchgate.netresearchgate.netresearchgate.netresearchgate.net These catalysts operate through a dual activation mechanism, where they can activate both the nucleophile and the electrophile. researchgate.net The structured nature of these amine bases provides a specific environment for the reaction to occur, often leading to high efficiency and selectivity. researchgate.net Given its unique three-dimensional structure, this compound could potentially act as a sterically hindered, non-nucleophilic base or as a scaffold for the design of new organocatalysts.

Design of Novel Chemical Entities Based on the this compound Scaffold

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of novel chemical entities with potential applications in medicinal chemistry and materials science. unife.it By systematically modifying the scaffold, new molecules with tailored properties can be generated.

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are able to provide ligands for more than one type of receptor. unife.it The azabicyclic scaffold can be considered a potential privileged structure. For instance, derivatives of a related azabicyclohexane scaffold have been investigated as HIV-1 entry inhibitors. mdpi.comnih.gov The design of new compounds based on the this compound framework could lead to the discovery of new therapeutic agents. This process often involves computational methods to predict the binding of the designed molecules to biological targets. nih.govnih.gov

Furthermore, the unique geometry of the scaffold can be exploited to create molecules with specific shapes and functionalities for applications in materials science. The development of efficient synthetic methodologies to derivatize the scaffold is crucial for exploring its full potential in these areas. unife.itmdpi.com

Investigation as Ligands for Receptor Binding Studies

Currently, there is a notable absence of published research specifically detailing the investigation of this compound or its derivatives as ligands for receptor binding. However, the broader class of azabicyclic compounds has been extensively studied as scaffolds for ligands targeting a variety of receptors. This suggests a promising, yet untapped, potential for the this compound framework in drug discovery.

The rigid, three-dimensional structure of azabicycles can provide precise spatial orientation of functional groups, which is crucial for selective receptor binding. For instance, various azabicyclo scaffolds have been successfully employed in the design of ligands for nicotinic acetylcholine (B1216132) receptors, muscarinic receptors, and sigma receptors. The unique conformation of the this compound cage, with its "inward-pointing" bridgehead nitrogen, could lead to novel binding modes and selectivities compared to other bicyclic amines.

Future research could focus on the synthesis of a library of derivatives where substituents are introduced at various positions of the bicyclic system. The reactivity of the double bond and the accessibility of the carbon framework offer multiple points for chemical modification. Computational docking studies could be initially employed to predict the binding affinity of virtual derivatives to various receptor targets, helping to prioritize synthetic efforts.

Table 1: Potential Receptor Targets for this compound Derivatives

Receptor FamilyRationale for InvestigationPotential Therapeutic Areas
Nicotinic Acetylcholine Receptors (nAChRs)Azabicyclic structures are known to be effective nAChR modulators.Alzheimer's disease, Parkinson's disease, schizophrenia, pain
Muscarinic Acetylcholine Receptors (mAChRs)The rigid scaffold can provide selectivity for different mAChR subtypes.Chronic obstructive pulmonary disease (COPD), overactive bladder, Alzheimer's disease
Sigma Receptors (σR)The unique topology may offer novel interactions with σR binding sites.Neuropathic pain, cancer, psychiatric disorders
Trace Amine-Associated Receptors (TAARs)The amine functionality is a key feature for binding to this class of receptors.Neurological and psychiatric disorders

It is important to note that while the potential is significant, extensive synthetic work and pharmacological screening are required to validate the utility of this specific azabicycloalkene scaffold in receptor-targeted drug design.

Scaffold Modification for Functional Material Development

The development of novel functional materials is another promising direction for the application of this compound. The modification of molecular scaffolds is a fundamental strategy in materials science to create substances with desired physical, chemical, and electronic properties. While no specific research has been published on the use of this compound in this context, its inherent characteristics suggest several potential avenues for exploration.

The presence of a reactive double bond within the bicyclic structure allows for polymerization or grafting onto polymer backbones. This could lead to the development of new polymers with unique thermal or mechanical properties. The bridgehead nitrogen atom can act as a coordination site for metal ions, opening the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could find applications in gas storage, catalysis, or as sensors.

Furthermore, the "inside-outside" geometry of the amine, a consequence of the transannular interaction, could be exploited to create materials with novel host-guest properties. rsc.org The encapsulation of small molecules or ions within a polymer matrix derived from this scaffold could lead to new drug delivery systems or materials for selective separations.

Table 2: Potential Functional Material Applications for Modified this compound Scaffolds

Material TypePotential Modification StrategyPotential Application
Specialty PolymersPolymerization via the double bondHigh-performance plastics, membranes
Metal-Organic Frameworks (MOFs)Coordination of metal ions to the nitrogen atomGas storage, catalysis, chemical sensors
Functionalized SurfacesGrafting onto surfaces via the double bond or other functional groupsBiocompatible coatings, selective adsorbents
Host-Guest MaterialsIncorporation into larger structures to utilize the internal cavityDrug delivery, molecular recognition, encapsulation

Future research in this area would involve the synthesis of functionalized monomers based on the this compound scaffold and their subsequent polymerization or incorporation into larger material architectures. Characterization of the resulting materials' properties would be crucial to determine their suitability for specific applications. The unique strain and electronic features of this bicyclic system could lead to materials with properties that are not accessible with more conventional building blocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.